(3'-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)methanamine
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Overview
Description
(3’-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)methanamine is an organic compound that features a biphenyl structure with fluorine and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)methanamine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core.
Fluorination and Trifluoromethylation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3’-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution can introduce various functional groups like alkyl, aryl, or halogen substituents .
Scientific Research Applications
(3’-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism by which (3’-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an amine.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group but lacks the biphenyl structure.
3,5-Bis(trifluoromethyl)benzylamine: Features two trifluoromethyl groups but differs in the position and number of substituents.
Uniqueness
(3’-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)methanamine is unique due to its specific combination of fluorine and trifluoromethyl substituents on a biphenyl core, which imparts distinct chemical and physical properties. These properties can be leveraged for specialized applications in various scientific and industrial fields .
Properties
IUPAC Name |
[3-(3-fluorophenyl)-5-(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N/c15-13-3-1-2-10(7-13)11-4-9(8-19)5-12(6-11)14(16,17)18/h1-7H,8,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJWEOPISUSOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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